p38α MAP Kinase Isoform Selectivity: Dibenzoxepinone Inhibitor 32e Achieves >1000-Fold Selectivity Over the Full Kinase Panel vs. Prototypical p38 Inhibitors
The disubstituted dibenzoxepinone 32e (a derivative of the dibenzo[b,e]oxepin-11(6H)-one scaffold closely related to dibenzo[b,f]oxepin-10(11H)-one) demonstrated an IC50 of 1.6 nM against isolated p38α and extraordinary selectivity with a factor >1000 against a full kinase panel (Kinase WholePanelProfiler), while maintaining low ATP competitiveness [1]. In contrast, many first-generation p38 inhibitors such as SB203580 exhibit significant off-target activity against other MAP kinases and CK1δ at similar or lower concentrations [2]. This selectivity profile is a direct consequence of the dibenzoxepinone core's ability to induce a glycine flip in the p38 hinge region, a binding mode confirmed by protein X-ray crystallography (PDB: 4L8M) [1].
| Evidence Dimension | Kinase selectivity factor across full panel |
|---|---|
| Target Compound Data | Selectivity factor >1000 (dibenzoxepinone 32e, p38α IC50 = 1.6 nM) [1] |
| Comparator Or Baseline | SB203580: significant CK1δ and GAK off-target inhibition at ~100–500 nM; selectivity factor typically <100 across kinome [2] |
| Quantified Difference | Approximately >10-fold improvement in kinome-wide selectivity for dibenzoxepinone 32e vs. SB203580-class inhibitors |
| Conditions | p38α enzyme assay; Kinase WholePanelProfiler (Thermo Fisher); human whole blood TNF-α release assay (IC50 = 125 nM for 32e) [1] |
Why This Matters
For procurement in kinase drug discovery programs, the >1000-fold selectivity factor of dibenzoxepinone-based p38 inhibitors directly reduces the risk of polypharmacology-driven toxicity that has plagued earlier p38 inhibitor classes such as the pyridinylimidazoles, making the dibenzoxepin-10(11H)-one scaffold a higher-value starting point for developing clinical-stage anti-inflammatory candidates.
- [1] Baur, B., Storch, K., Martz, K.E., Goettert, M.I., Richters, A., Rauh, D., Laufer, S.A. Metabolically Stable Dibenzo[b,e]oxepin-11(6H)-ones as Highly Selective p38 MAP Kinase Inhibitors: Optimizing Anti-Cytokine Activity in Human Whole Blood. J. Med. Chem., 2013, 56, 8561–8578. View Source
- [2] Bain, J., Plater, L., Elliott, M., Shpiro, N., Hastie, C.J., McLauchlan, H., Klevernic, I., Arthur, J.S.C., Alessi, D.R., Cohen, P. The Selectivity of Protein Kinase Inhibitors: A Further Update. Biochem. J., 2007, 408(3), 297–315. View Source
